molecular formula C15H25F3N4O5 B8069947 Mif-1 (tfa)

Mif-1 (tfa)

Cat. No.: B8069947
M. Wt: 398.38 g/mol
InChI Key: RNHWSCDHHHUWRY-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MIF-1 (TFA), also known as Pro-Leu-Gly-NH2 TFA or Melanostatin TFA, is an endogenous brain peptide. It is a potent dopamine receptor allosteric modulator and inhibits melanin formation. MIF-1 (TFA) blocks the effects of opioid receptor activation, modulating analgesic effects and stress-induced analgesia. It can cross the blood-brain barrier directly from the blood into the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

MIF-1 (TFA) is synthesized using peptide synthesis methods. The synthesis involves the sequential addition of amino acids to form the tripeptide Pro-Leu-Gly-NH2. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of MIF-1 (TFA) involves large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often using automated peptide synthesizers. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

MIF-1 (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various chemical modifiers for substitution reactions. The reaction conditions are typically mild to prevent degradation of the peptide .

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution reactions can introduce new functional groups into the peptide .

Scientific Research Applications

MIF-1 (TFA) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in modulating dopamine receptor activity and melanin formation.

    Medicine: Explored for its potential therapeutic effects in conditions such as Parkinson’s disease, depression, and pain management.

    Industry: Utilized in the development of new peptide-based drugs and therapeutic agents .

Mechanism of Action

MIF-1 (TFA) exerts its effects by acting as a positive allosteric modulator of dopamine receptor subtypes D2 and D4. It inhibits the release of neuropeptides such as alpha-melanocyte-stimulating hormone and potentiates melatonin activity. This complex mix of actions produces antidepressant, nootropic, and anti-Parkinsonian effects. MIF-1 (TFA) is resistant to metabolism in the bloodstream and crosses the blood-brain barrier easily .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MIF-1 (TFA) is unique due to its ability to modulate dopamine receptor activity and inhibit melanin formation. Its resistance to metabolism and ability to cross the blood-brain barrier make it a valuable compound for therapeutic research .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3.C2HF3O2/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9;3-2(4,5)1(6)7/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20);(H,6,7)/t9-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHWSCDHHHUWRY-IYPAPVHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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